4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide
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Description
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking Studies
The compound is synthesized through a series of reactions involving 4-Acetyl-N, N-diethylbenzenesulfonamide condensed with dimethylformamide dimethylacetal to yield enaminone. This enaminone reacts with different reagents to produce derivatives, including pyrazoles and benzofuran, designed to act as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest some synthesized compounds are suitable COX-2 inhibitors with potential for further modification (Hassan, 2014).
Antimicrobial Activities
Research into pyrazolo[1,5-a]pyrimidine derivatives containing the sulfathiazole moiety indicates good antibacterial and antifungal activity. The structural determination of these compounds was based on IR, 1H and 13C NMR, and mass spectroscopic data, showcasing the compound's potential in developing new antimicrobial agents (El-Sayed, Fadda, & El-Saadaney, 2020).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives synthesized from the compound have been evaluated for their anticancer activity and ability to enhance cell killing effect of γ-radiation. Some derivatives showed higher activity than doxorubicin, indicating their potential as anticancer and radiosensitizing agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzymatic Inhibition and Therapeutic Applications
Derivatives of the compound have been designed to selectively inhibit ZAK, a kinase involved in cardiac hypertrophy. One study demonstrated strong inhibition of ZAK kinase activity and suppression of its downstream signals, indicating its potential for therapeutic applications in treating cardiac hypertrophy (Chang et al., 2017).
properties
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-19(15(2)24(23-14)20-6-4-5-12-21-20)11-13-22-28(26,27)18-9-7-17(8-10-18)16(3)25/h4-10,12,22H,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYDWMFOYUOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide |
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